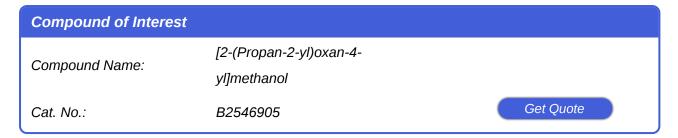


A Comparative Analysis of the Biological Activity of Tetrahydropyran Methanol Derivatives

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of derivatives structurally related to [2-(Propan-2-yl)oxan-4-yl]methanol. Due to the limited availability of public data on the specific named compound, this guide focuses on analogous tetrahydropyran-containing molecules with reported anticancer and antimicrobial activities, supported by experimental data from peer-reviewed studies.

The tetrahydropyran (oxane) ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic compounds, demonstrating a wide range of therapeutic applications. This guide synthesizes the available data to offer a comparative perspective on the potential of these derivatives in drug discovery.

Anticancer Activity of Tetrahydropyran Derivatives

Several studies have highlighted the potential of tetrahydropyran derivatives as anticancer agents. The primary mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of signaling pathways involved in cell growth and proliferation.

The following table summarizes the in vitro cytotoxic activity of representative tetrahydropyran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



| Compound Class | Derivative Example | Cancer Cell Line | IC50 (μM) | Reference |
|--|---|---------------------------|--------------|--------------|
| 5-Oxo- dihydropyranopyr an | Ethyl 2-amino-4- (4- chlorophenyl)-7- methyl-5-oxo- 4,5- dihydropyrano[4, 3-b]pyran-3- carboxylate | SW-480 (Colon) | 35.9 | [1] |
| MCF-7 (Breast) | 34.2 | [1] | | |
| Ethyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[4, 3-b]pyran-3-carboxylate | SW-480 (Colon) | 34.6 | [1] | |
| MCF-7 (Breast) | 42.6 | [1] | | _ |
| Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4, 3-b]pyran-3-carboxylate | SW-480 (Colon) | 38.6 | [1] | |
| MCF-7 (Breast) | 26.6 | [1] | | _ |
| Heterocyclic trans- cyanocombretast atin analogues | Indol-2-yl analogue (Compound 8) | Various (NCI-60 panel) | <0.01 (GI50) | [2] |



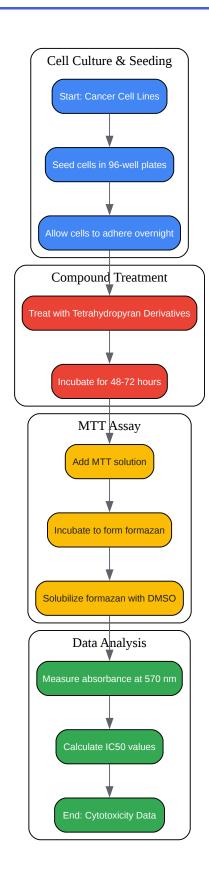




The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
- Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][3]





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Experimental workflow for determining anticancer activity using the MTT assay.



Antimicrobial Activity of Tetrahydropyran Derivatives

Derivatives of tetrahydropyran have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.

The following table presents the minimum inhibitory concentration (MIC) values for representative tetrahydropyran derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Derivative Example | Bacterial Strain | MIC (μg/mL) | Reference |
|---|-------------------------|--------------------------|-------------|-----------|
| Tetrahydropyran- based LpxC Inhibitor | Compound 23 | P. aeruginosa PAO1 | 25 | [4] |
| E. coli W3110 | <3.13 | [4] | | |
| Compound 25 | P. aeruginosa PAO1 | 25 | [4] | |
| E. coli W3110 | <3.13 | [4] | | _ |
| 1,4-Dihydropyran | Ta-MOF Nanoparticles | Staphylococcus aureus | 16-256 | [5][6] |
| Escherichia coli | 16-256 | [5][6] | | |

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]

- Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
- Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

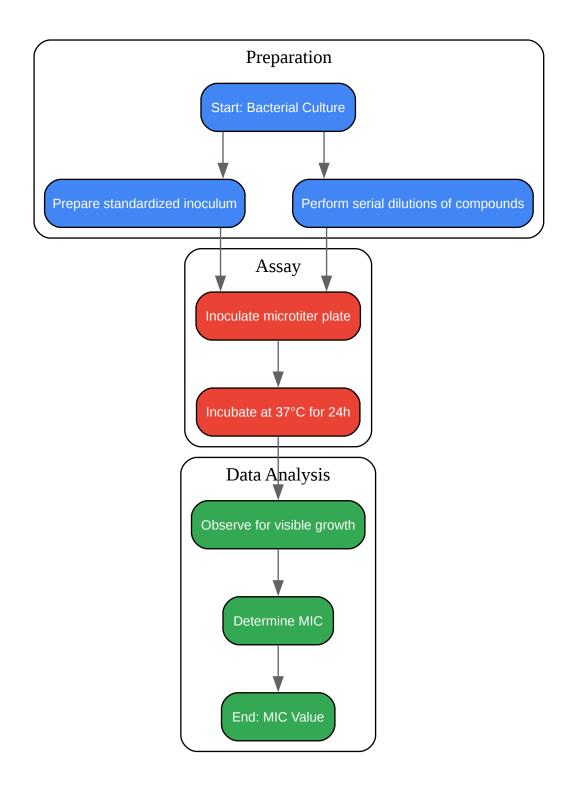






- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.





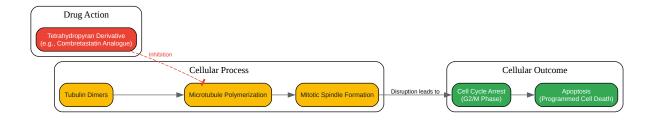
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Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Signaling Pathways and Mechanisms of Action



While specific signaling pathway data for [2-(Propan-2-yl)oxan-4-yl]methanol derivatives is unavailable, related heterocyclic compounds exert their anticancer effects through various mechanisms. One prominent mechanism for compounds with a similar structural backbone is the inhibition of tubulin polymerization, which is crucial for cell division.



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Potential mechanism of action for anticancer tetrahydropyran derivatives.

Disclaimer: The data presented in this guide is based on structurally similar compounds to [2-(Propan-2-yl)oxan-4-yl]methanol and should be interpreted with caution. Further experimental validation is necessary to ascertain the specific biological activities of the named derivative.

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